molecular formula C9H10N4O2 B1651772 4(3H)-Pteridinone, 2-(ethoxymethyl)- CAS No. 133914-85-9

4(3H)-Pteridinone, 2-(ethoxymethyl)-

Cat. No.: B1651772
CAS No.: 133914-85-9
M. Wt: 206.20 g/mol
InChI Key: SFWVULIFVPNTOF-UHFFFAOYSA-N
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Description

4(3H)-Pteridinone derivatives are heterocyclic compounds characterized by a bicyclic pteridine core with a ketone group at position 2. The compound 4(3H)-Pteridinone, 2-(ethoxymethyl)- features an ethoxymethyl substituent at position 2, which distinguishes it from other derivatives.

Properties

CAS No.

133914-85-9

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

2-(ethoxymethyl)-3H-pteridin-4-one

InChI

InChI=1S/C9H10N4O2/c1-2-15-5-6-12-8-7(9(14)13-6)10-3-4-11-8/h3-4H,2,5H2,1H3,(H,11,12,13,14)

InChI Key

SFWVULIFVPNTOF-UHFFFAOYSA-N

SMILES

CCOCC1=NC2=NC=CN=C2C(=O)N1

Canonical SMILES

CCOCC1=NC2=NC=CN=C2C(=O)N1

Other CAS No.

133914-85-9

Synonyms

LCB 2183
LCB-2183

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LCB-2183 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of LCB-2183 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and scalability. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

LCB-2183 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of LCB-2183 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Anti-Allergic Properties

Research indicates that derivatives of 4(3H)-pteridinone exhibit significant anti-allergic effects. The compound has been shown to antagonize the effects of platelet-activating factor (PAF), which is involved in bronchoconstriction. In studies, the median effective dose (ED50) for bronchospasm induced by PAF was determined to be as low as 0.068 mg/kg when administered intravenously in animal models .

The compound's effectiveness is supported by its long duration of action and low toxicity profile, with median lethal doses exceeding 2,000 mg/kg in rodent studies . The following table summarizes the ED50 values for various formulations:

Compound Administration Route ED50 (mg/kg)
Example 1Intravenous0.068
Example 3Intraperitoneal14
Example 4Oral25

Inhibition of Polo-Like Kinases (PLKs)

Another promising application of 4(3H)-pteridinone derivatives is their role as inhibitors of polo-like kinases, specifically PLK2. These kinases are implicated in various cellular processes, including cell division and proliferation. Inhibitors targeting PLK2 have potential therapeutic implications for neurodegenerative diseases such as Parkinson's disease, where the formation of Lewy bodies is a key pathological feature .

The development of selective PLK2 inhibitors from this compound class may offer new avenues for treating cancers and neurodegenerative disorders. The specificity for PLK2 over other kinases enhances their therapeutic potential while minimizing side effects associated with less selective compounds .

Immunomodulatory Effects

Research has also highlighted the immunomodulatory properties of pteridinone derivatives. These compounds can act as agonists for Toll-like receptors (TLRs), specifically TLR7 and TLR8, which play crucial roles in the immune response. The ethoxymethyl group at the C-2 position has been identified as a significant factor influencing TLR activity, with modifications to this group affecting the compound's efficacy as an immune modulator .

Case Studies

Several studies have documented the synthesis and biological evaluation of pteridinone derivatives:

  • A study published in Pharmaceutical Research evaluated various derivatives for their anti-inflammatory and immunomodulatory activities. The results indicated that certain modifications to the pteridinone structure significantly enhanced their biological activity .
  • Another research effort focused on the synthesis of pteridinone analogs that demonstrated potent inhibition of TLR-mediated responses, suggesting their utility in developing new immunotherapeutic agents .

Mechanism of Action

LCB-2183 exerts its effects by binding to histamine receptors, specifically inhibiting their activity. This antagonistic action prevents histamine from binding to its receptors, thereby reducing histamine-induced inflammatory responses and airway hyperreactivity. The molecular targets include histamine receptors on immune cells and airway smooth muscle cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The ethoxymethyl substituent at position 2 differentiates this compound from other pteridinone derivatives. Below is a comparative analysis of key analogs:

Table 1: Comparison of 4(3H)-Pteridinone Derivatives

Compound Name Substituents Molecular Formula MW Key Properties/Activities Reference
2-(ethoxymethyl)-4(3H)-pteridinone Ethoxymethyl (C₂H₅OCH₂-) at C2 C₈H₁₁N₃O₂* ~193* Inferred moderate lipophilicity N/A
2-Amino-6,7-diphenyl-4(3H)-pteridinone Amino (-NH₂), diphenyl at C6/C7 C₁₈H₁₄N₄O 302.3 Antitumor activity (IC₅₀: 66.2–65.7 μM vs. HeLa)
2-(5-Chloro-2-fluorophenyl)-4(3H)-pteridinone Halogenated aryl at C2 C₁₂H₇ClFN₃O 275.7 Structural rigidity; potential kinase inhibition
2-Amino-7,8-dihydro-8-methyl-4(3H)-pteridinone Amino, methyl at C8 C₇H₁₀N₄O 166.2 Reduced aromaticity; dihydro core enhances solubility
1,4-Benzodiazepine-fused 4(3H)-pteridinone Fused benzodiazepine moiety C₁₄H₁₁N₅O 265.3 Antitumor activity (Batracyclin analog)

*Estimated based on analogs.

Key Observations:

Substituent Effects on Lipophilicity: Ethoxymethyl groups (e.g., in 2-(ethoxymethyl)-) likely increase logP compared to polar substituents like amino (-NH₂) but remain less hydrophobic than aryl groups (e.g., diphenyl or halogenated phenyl) .

Biological Activity: Amino-substituted derivatives (e.g., 2-amino-6,7-diphenyl-) show antitumor activity against HeLa cells (IC₅₀ ~66 μM), attributed to interactions with DNA or enzyme targets . Fused heterocycles (e.g., benzodiazepine-pteridinone hybrids) demonstrate enhanced bioactivity, as seen in Batracyclin analogs .

Synthetic Accessibility: Ethoxymethyl groups can be introduced via alkylation or etherification reactions, as exemplified in the synthesis of 2-(ethoxymethyl)-3,5-diethoxybenzyl acetate (a structurally related compound) . Hydrolysis of acetamido derivatives (e.g., 2-acetamido-3,6,7-trimethyl-4(3H)-pteridinone) yields amino analogs, highlighting the reactivity of the pteridinone core .

Biological Activity

4(3H)-Pteridinone, 2-(ethoxymethyl)- is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes a pteridine ring system, suggests potential interactions with various biological targets. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H10N4O2
  • CAS Number : 133914-85-9
  • SMILES Notation : CCOCC1=NC2=NC=CN=C2C(=O)N1

The compound features an ethoxymethyl group at the C-2 position of the pteridinone ring, which can influence its pharmacological properties.

Research indicates that compounds similar to 4(3H)-pteridinone exhibit a variety of biological activities through different mechanisms:

  • Antiviral Activity : Compounds with pteridine structures have shown efficacy against viral infections by modulating immune responses and inhibiting viral replication.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
  • Anti-inflammatory Effects : Pteridinones have been associated with reduced inflammation through the inhibition of pro-inflammatory cytokines.

Biological Activities

The following table summarizes the various biological activities attributed to 4(3H)-pteridinone and similar compounds:

Biological Activity Mechanism Reference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis; inhibition of tumor growth
Anti-inflammatoryModulation of cytokine production
AntimicrobialInhibition of bacterial growth
AntidiabeticRegulation of glucose metabolism

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of pteridinone exhibited significant antiviral activity against specific viruses by enhancing the host's immune response. The ethoxymethyl group was found to be crucial for this activity, as it influenced the compound's interaction with viral proteins.

Case Study 2: Anticancer Properties

In vitro studies showed that 4(3H)-pteridinone could effectively induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins. This suggests potential for development as an anticancer therapeutic agent.

Case Study 3: Anti-inflammatory Effects

Research indicated that compounds similar to 4(3H)-pteridinone could significantly reduce inflammation in animal models. The study highlighted its ability to lower levels of TNF-α and IL-6, which are key players in inflammatory responses.

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